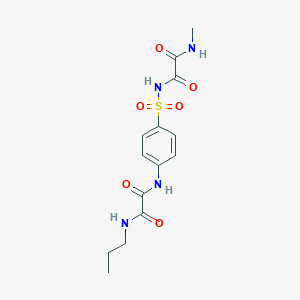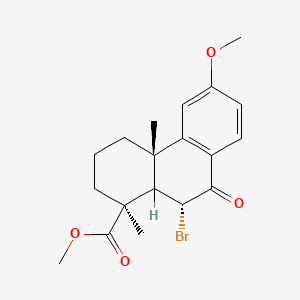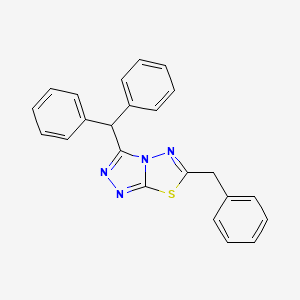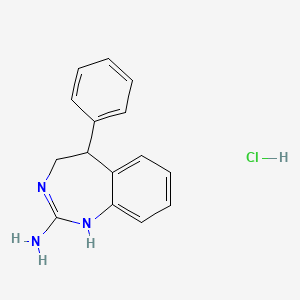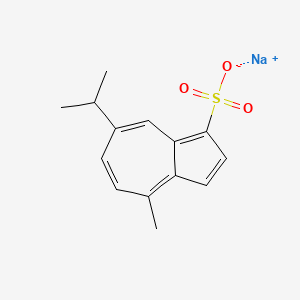
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is a complex organic compound belonging to the dibenzo[b,d]pyran family These compounds are known for their diverse biological activities and structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran can be achieved through several methods. One common approach involves the Rh(III)-catalyzed cascade C–H activation annulation of aryl ketone O-acetyl oximes and quinones . This method is redox-neutral and involves a possible Rh(III)–Rh(V)–Rh(III) mechanism with an unprecedented β-C elimination step .
Another method is the multicomponent domino reaction, which includes six reactions: Knoevenagel condensation, transesterification, enamine formation, an inverse electron demand Diels–Alder (IEDDA) reaction, 1,2-elimination, and transfer hydrogenation . This method is efficient and provides better yields compared to stepwise processes.
Industrial Production Methods
Industrial production methods for this compound are not well-documented. the use of transition-metal-catalyzed C–H bond activation and multicomponent reactions in industrial settings is promising due to their efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The carboxyl group can be reduced to form an alcohol.
Substitution: The aromatic rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used under various conditions.
Major Products
Oxidation: Formation of 6-carboxy-6-formyl-6H-dibenzo(b,d)pyran.
Reduction: Formation of 6-hydroxymethyl-6H-dibenzo(b,d)pyran.
Substitution: Formation of various substituted dibenzo[b,d]pyran derivatives.
Scientific Research Applications
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential anti-inflammatory, anticancer, and neuroprotective properties.
Medicine: Investigated for its potential use in drug development due to its biological activities.
Mechanism of Action
The mechanism of action of 6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran involves its interaction with various molecular targets and pathways. The compound’s biological activities are attributed to its ability to modulate enzyme activity, interact with cellular receptors, and influence signal transduction pathways . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6H-Dibenzo[b,d]pyran-6-one: Lacks the carboxyl and hydroxymethyl groups, making it less reactive.
6-Hydroxy-6H-dibenzo[b,d]pyran: Similar structure but lacks the carboxyl group.
6-Carboxy-6H-dibenzo[b,d]pyran: Lacks the hydroxymethyl group.
Uniqueness
6-Carboxy-6-hydroxymethyl-6H-dibenzo(b,d)pyran is unique due to the presence of both carboxyl and hydroxymethyl groups, which enhance its reactivity and potential applications. Its structural complexity and diverse biological activities make it a valuable compound for research and industrial applications.
Properties
CAS No. |
83359-49-3 |
|---|---|
Molecular Formula |
C15H12O4 |
Molecular Weight |
256.25 g/mol |
IUPAC Name |
6-(hydroxymethyl)benzo[c]chromene-6-carboxylic acid |
InChI |
InChI=1S/C15H12O4/c16-9-15(14(17)18)12-7-3-1-5-10(12)11-6-2-4-8-13(11)19-15/h1-8,16H,9H2,(H,17,18) |
InChI Key |
KOBICGCMDRHRRM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3OC2(CO)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[[5-(2-methylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N'-phenylacetohydrazide](/img/structure/B12745899.png)
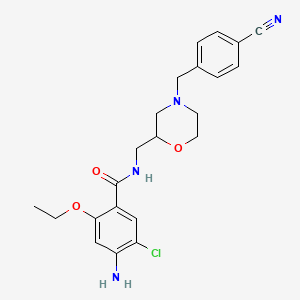

![(E)-but-2-enedioic acid;1-[4-[3-(tert-butylamino)-2-hydroxypropoxy]-3-(propoxymethyl)phenyl]ethanone](/img/structure/B12745914.png)
![sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-4,4,6a,6b,8a,11,14b-heptamethyl-11-[2-[(2E,6E,10E)-3,7,11,15-tetramethylhexadeca-2,6,10,14-tetraenyl]sulfanylethylcarbamoyl]-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate](/img/structure/B12745920.png)
